molecular formula C18H20ClN3O4 B12176671 6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

Cat. No.: B12176671
M. Wt: 377.8 g/mol
InChI Key: DVMFQLNLZMMRLI-UHFFFAOYSA-N
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Description

6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a pyridazinone core substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone under acidic conditions.

    Introduction of the 4-chlorophenyl Group: This step involves the chlorination of the phenyl ring, which can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Coupling with Hexanoic Acid: The final step involves coupling the pyridazinone derivative with hexanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyridazinone core can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-({[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid: Similar structure but with a fluorine atom instead of chlorine.

    N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}glycine: Similar core structure but with a glycine moiety.

Uniqueness

6-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid moiety. This unique structure can result in distinct biological activities and properties compared to its analogs.

Properties

Molecular Formula

C18H20ClN3O4

Molecular Weight

377.8 g/mol

IUPAC Name

6-[[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20ClN3O4/c19-14-7-5-13(6-8-14)15-9-10-17(24)22(21-15)12-16(23)20-11-3-1-2-4-18(25)26/h5-10H,1-4,11-12H2,(H,20,23)(H,25,26)

InChI Key

DVMFQLNLZMMRLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O)Cl

Origin of Product

United States

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